molecular formula C11H12BrNO3S3 B2984829 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034299-72-2

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2984829
CAS No.: 2034299-72-2
M. Wt: 382.31
InChI Key: BFGYVRJKVFVVNC-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The N-alkyl chain includes a 3-hydroxy-3-(thiophen-3-yl)propyl substituent, which introduces both hydroxyl and thiophene moieties.

Synthesis: The compound can be synthesized via alkylation of 5-bromothiophene-2-sulfonamide with a hydroxy-functionalized alkyl bromide. For example, describes a method where 5-bromothiophene-2-sulfonamide reacts with alkyl bromides in DMF using LiH as a base at room temperature. This approach allows for modular substitution, enabling the introduction of diverse alkyl groups to optimize physicochemical or biological properties .

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYVRJKVFVVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Bromination of Thiophene: : The initial step involves the bromination of thiophene to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Sulfonamide Formation: : The next step is the introduction of the sulfonamide group. This can be done by reacting the brominated thiophene with a sulfonamide precursor under basic conditions, often using a base like sodium hydride or potassium carbonate.

  • Hydroxylation and Thiophene Substitution: : The final step involves the hydroxylation of the propyl chain and the substitution of the thiophene ring. This can be achieved through a series of reactions involving the use of reagents like hydrogen peroxide for hydroxylation and thiophene derivatives for substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the thiophene ring system is often found in biologically active molecules. Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the fabrication of high-performance electronic devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial enzymes and modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can be contextualized against related sulfonamide and thiophene derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Features Functional Implications Reference
Target Compound 5-Br, 2-sulfonamide, 3-hydroxy-3-(thiophen-3-yl) Enhanced H-bonding capacity; bulky substituent may influence receptor binding
5-Bromo-N-methylthiophene-2-sulfonamide (3a) 5-Br, 2-sulfonamide, N-methyl Simpler structure; higher solubility due to methyl group
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino, hydroxyl Polar amino group may enhance bioavailability
5-Cyclopropyl-N-(benzoxadiazol-7-yl)pyrazolo... Cyclopropyl, difluoromethyl, benzoxadiazole Electron-withdrawing groups may stabilize sulfonamide interactions

Methodological Considerations

highlights the "lumping strategy," where compounds with similar structures are grouped for computational or experimental efficiency. The target compound’s structural complexity may exclude it from such simplifications, necessitating individualized analysis in drug design workflows .

Biological Activity

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, a sulfonamide functional group, and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against antibiotic-resistant bacterial strains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrN₂O₂S₃. The presence of multiple heteroatoms and functional groups contributes to its chemical reactivity and biological activity. The thiophene moiety enhances its potential as a pharmaceutical agent, especially in targeting bacterial infections.

Research indicates that the compound may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting specific enzymatic pathways critical for bacterial survival. In silico studies have demonstrated favorable binding interactions with proteins involved in bacterial resistance mechanisms, suggesting a mechanism that could include hydrogen bonding and hydrophobic interactions with target proteins from resistant strains.

Antimicrobial Properties

This compound has shown significant biological activity against various resistant bacterial strains. For instance, it has demonstrated efficacy against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae, which is known for its resistance to multiple antibiotics. This positions the compound as a promising candidate for treating antibiotic-resistant infections.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
5-bromo-N-propylthiophene-2-sulfonamideSimilar thiophene and sulfonamide groupsAntimicrobial activity against resistant strains
5-bromo-N-(4-chlorobenzyl)thiophene-2-sulfonamideContains a chlorobenzyl substituentPotentially effective against Gram-positive bacteria
5-bromo-N-(pyridin-4-yl)thiophene-2-sulfonamidePyridine instead of alkyl groupExhibits anti-inflammatory properties

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : Laboratory evaluations have shown that the compound exhibits significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. These studies have included time-kill assays and biofilm formation inhibition tests against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
  • Resistance Mechanisms : Research highlights that compounds with similar structures often interact with resistance mechanisms in bacteria. The specific interactions of this compound with resistant bacterial proteins suggest it may inhibit critical pathways that confer resistance.
  • Pharmacological Evaluations : The compound has been explored for its potential use in drug development due to its low toxicity levels while maintaining potent antibacterial activity. This makes it an attractive candidate for further medicinal chemistry research aimed at developing new antibiotics.

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